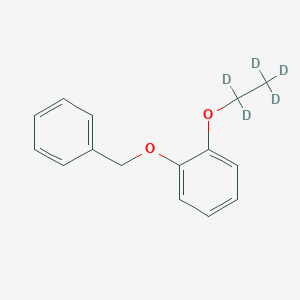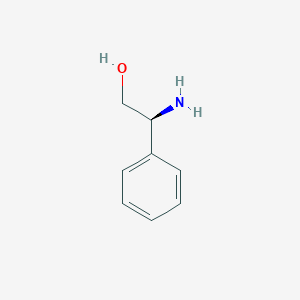
(S)-(+)-2-Phenylglycinol
Übersicht
Beschreibung
- "(S)-(+)-2-Phenylglycinol" is a chiral compound used as a building block in pharmaceutical and fine chemical industries. Its efficient synthesis from commercially available materials is a topic of interest in recent research.
Synthesis Analysis
- Enantioselective Synthesis: A study described the enantioselective synthesis of polyhydroxypiperidines from a phenylglycinol-derived 2-pyridone, indicating a method for synthesizing complex structures using phenylglycinol as a starting material (Amat et al., 2001).
- Cascade Biocatalysis: Another research presented a one-pot cascade system for the asymmetric synthesis of (R)‐phenylglycinol from racemic styrene oxide, showing a method of producing phenylglycinol efficiently and with high enantioselectivity (Sun et al., 2019).
Molecular Structure Analysis
- Rotational Spectroscopy: A study investigated the molecular structure of phenylglycinol using rotational spectroscopy, identifying a conformer with intramolecular hydrogen bonds, crucial for understanding its chemical behavior (Simão et al., 2014).
Chemical Reactions and Properties
- Conjugate Additions: Research highlighted the use of phenylglycinol-derived unsaturated lactams in stereoselective conjugate addition reactions, useful for synthesizing a variety of enantiopure piperidines (Amat et al., 2011).
Physical Properties Analysis
- Crystallization: A study on preferential crystallization of 2-Amino-2-phenylethanol (phenylglycinol) showed its efficient resolution into optically active forms, demonstrating its physical properties in crystallization processes (Saigo et al., 1982).
Chemical Properties Analysis
- Cobalt-Catalyzed Carbonylation: A recent study presented a method for synthesizing 3-hydroxymethyl isoindolinones via cobalt-catalyzed C(sp2)-H carbonylation of phenylglycinol derivatives, highlighting its chemical reactivity and potential applications (Lukasevics et al., 2020).
Wissenschaftliche Forschungsanwendungen
Synthesis of Chiral Amino Diols : It serves as an efficient building block for synthesizing chiral amino diols in pure diastereomeric form, which are used to prepare chiral dioxomolybdenyl complexes (Barbaro et al., 1996).
Neuromediator Analogs Synthesis : The compound is used for the synthesis of cis and trans isomers of 2,3-piperidine dicarboxylic acids, contributing to the creation of neuromediator analogs (Agami et al., 1995).
Peptide Coupling : It acts as a resolving agent in the synthesis of 2-methyl-azetidine-2-carboxylic acid, aiding in producing practical quantities of this quaternary amino acid for peptide coupling (Drouillat et al., 2012).
Enantioselective Synthesis : The compound is used in the enantioselective synthesis of (Δ3)-lupinine and 5-epitashiromine, two important compounds, using chiral non-racemic bicyclic lactams derived from it (Agami et al., 2004).
Fluorescent-Colorimetric Sensor : A functionalized Schiff base of (R)-(+)-2-phenylglycinol exhibits high selectivity toward Hg2+ ions, making it a reversible sensor for real-time applications (Jiménez-Sánchez et al., 2013).
Resolving Agent in Crystallization : Phenylglycinol is a basic resolving agent used in the resolution of various acids and ureidoacids (Saigo et al., 1982).
Synthesis of (+)-α-Lycorane : The synthesis of this compound was achieved using (S)-(+)-2-Phenylglycinol, showcasing its utility in the creation of complex molecular structures (Ghirardi et al., 2016).
Preparation of Piperidines : It is used for the preparation of enantiopure piperidines, including pharmaceuticals, alkaloids precursors, and complex natural products (Amat et al., 2011).
Antidepressant Synthesis : (S)-(+)-2-Phenylglycinol is instrumental in the synthesis of enantiopure trans-3,4-disubstituted piperidines, used in the enantiodivergent synthesis of (+)- and (-)-paroxetine, a known antidepressant (Amat et al., 2000).
Synthesis of Optically Active Homoallylic Amines : This compound is used in the synthesis of these amines from chiral aldimines using indium powder/allyl bromide in alcoholic solvents (Vilaivan et al., 2005).
Eigenschaften
IUPAC Name |
(2S)-2-amino-2-phenylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c9-8(6-10)7-4-2-1-3-5-7/h1-5,8,10H,6,9H2/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJXJGQCXFSSHNL-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H](CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90943295 | |
| Record name | 2-Amino-2-phenylethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90943295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-(+)-2-Phenylglycinol | |
CAS RN |
20989-17-7 | |
| Record name | (+)-Phenylglycinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20989-17-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzeneethanol, beta-amino-, (S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020989177 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Amino-2-phenylethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90943295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2S,3aS,6aS)-Benzyl octahydrocyclopenta[b]pyrrole-2-carboxylate hydrochloride](/img/structure/B19151.png)


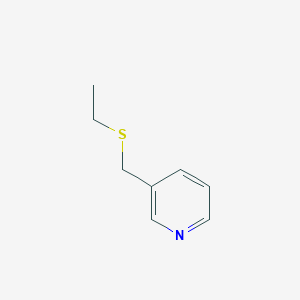

![(E)-3-[5-Tert-butyldimethylsilyloxymethyl-2,6-diisopropyl-4-(4-fluorophenyl)-pyrid-3-YL]-prop-2-enal](/img/structure/B19175.png)


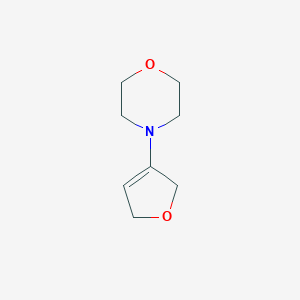
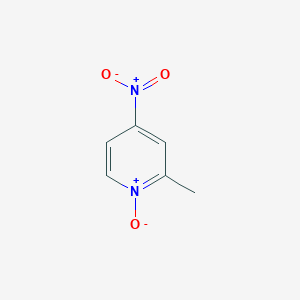
![2-[(4-Methylpiperazin-1-yl)methyl]aniline](/img/structure/B19190.png)

